molecular formula C22H21ClN2O B10880690 [4-(3-Chlorobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

[4-(3-Chlorobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

Cat. No.: B10880690
M. Wt: 364.9 g/mol
InChI Key: ADYNUIIJEYEAEG-UHFFFAOYSA-N
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Description

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and a naphthylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.

Scientific Research Applications

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

The uniqueness of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C22H21ClN2O/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21/h1-10,15H,11-14,16H2

InChI Key

ADYNUIIJEYEAEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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